molecular formula C16H25Br B14207080 4-Bromo-1,2-di(pentan-3-yl)benzene CAS No. 825644-10-8

4-Bromo-1,2-di(pentan-3-yl)benzene

Cat. No.: B14207080
CAS No.: 825644-10-8
M. Wt: 297.27 g/mol
InChI Key: RSNBGPLDQQRYSR-UHFFFAOYSA-N
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Description

4-Bromo-1,2-di(pentan-3-yl)benzene is an organic compound with the molecular formula C16H25Br It is a derivative of benzene, where two pentan-3-yl groups and one bromine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-di(pentan-3-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,2-di(pentan-3-yl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-di(pentan-3-yl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different functionalized derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 4-hydroxy-1,2-di(pentan-3-yl)benzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

4-Bromo-1,2-di(pentan-3-yl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-di(pentan-3-yl)benzene involves its interaction with molecular targets through its bromine and alkyl groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkyl groups can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4-di(pentan-3-yl)benzene
  • 4-Bromo-1,3-di(pentan-3-yl)benzene
  • 4-Chloro-1,2-di(pentan-3-yl)benzene

Uniqueness

4-Bromo-1,2-di(pentan-3-yl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

825644-10-8

Molecular Formula

C16H25Br

Molecular Weight

297.27 g/mol

IUPAC Name

4-bromo-1,2-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25Br/c1-5-12(6-2)15-10-9-14(17)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3

InChI Key

RSNBGPLDQQRYSR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=C(C=C1)Br)C(CC)CC

Origin of Product

United States

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